

Spectroscopic Profile of 5-Bromopyridine-2carboxylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	5-Bromopyridine-2-carboxylic acid	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Bromopyridine-2-carboxylic acid** (also known as 5-bromopicolinic acid), a key intermediate in the pharmaceutical and agrochemical industries. Due to the limited availability of publicly accessible, experimentally verified spectra for this specific compound, this guide presents a combination of data from closely related analogs, established spectroscopic principles, and typical experimental methodologies. This information is intended to serve as a valuable resource for the characterization and quality control of **5-Bromopyridine-2-carboxylic acid** in a research and development setting.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **5-Bromopyridine-2-carboxylic acid** and its derivatives. These values are compiled from literature data on analogous compounds and general principles of spectroscopic interpretation.

Table 1: ¹H NMR Spectroscopic Data

While specific experimental data for **5-Bromopyridine-2-carboxylic acid** is not readily available, the following table provides data for the closely related methyl 5-bromopyridine-2-carboxylate, which can be used for comparative purposes. The characteristic downfield shift of the carboxylic acid proton is also noted.



Proton	Predicted Chemical Shift (δ) for the Acid	Multiplicity	Coupling Constant (J) in Hz	Data for Methyl 5- bromopyridine -2-carboxylate (in DMSO)[1]
H-6	~8.8 ppm	d	~2.0 Hz	8.86
H-4	~8.3 ppm	dd	~8.4, 2.4 Hz	8.28
H-3	~8.0 ppm	d	~8.4 Hz	8.00
-COOH	>10 ppm	br s	-	N/A

Table 2: 13C NMR Spectroscopic Data

The predicted ¹³C NMR chemical shifts for **5-Bromopyridine-2-carboxylic acid** are based on typical values for substituted pyridines and carboxylic acids.

Carbon	Predicted Chemical Shift (δ)	
C-2 (C-COOH)	165 - 175 ppm	
C-6	~150 ppm	
C-4	~140 ppm	
C-3	~125 ppm	
C-5 (C-Br)	~120 ppm	
СООН	165 - 185 ppm	

Table 3: Infrared (IR) Spectroscopy Data

The expected IR absorption bands for **5-Bromopyridine-2-carboxylic acid** are based on the characteristic vibrational modes of carboxylic acids and substituted pyridine rings.



Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
О-Н	Stretch	2500 - 3300	Strong, Broad
C-H (aromatic)	Stretch	3000 - 3100	Medium
C=O	Stretch	1710 - 1760	Strong
C=C, C=N	Ring Stretch	1400 - 1600	Medium
C-O	Stretch	1210 - 1320	Strong
О-Н	Bend	910 - 950	Medium

Table 4: Mass Spectrometry Data

The molecular weight of **5-Bromopyridine-2-carboxylic acid** is 202.01 g/mol .[2][3] The expected mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

lon	m/z	Description
[M]+	202/204	Molecular ion (presence of Br isotope)
[M-OH]+	185/187	Loss of hydroxyl radical
[M-COOH]+	157/159	Loss of carboxyl group

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

 Sample Preparation: Approximately 5-10 mg of 5-Bromopyridine-2-carboxylic acid is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).



The solution is then transferred to a 5 mm NMR tube.

- Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- ¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence.
 Chemical shifts are reported in ppm relative to the solvent peak, which is referenced to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is ground with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FT-IR) spectrometer.
- Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the KBr pellet is recorded and subtracted from the sample spectrum.

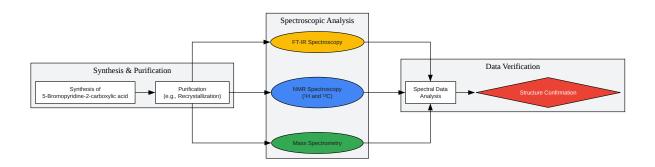
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
- Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. EI is often used for volatile compounds and provides detailed fragmentation patterns. ESI is a softer ionization technique suitable for less volatile or thermally labile compounds.
- Mass Analysis: The mass-to-charge ratio (m/z) of the ions is determined using a mass analyzer such as a quadrupole or time-of-flight (TOF) analyzer.



Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized batch of **5-Bromopyridine-2-carboxylic acid**.



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Caption: Workflow for the synthesis and spectroscopic confirmation of **5-Bromopyridine-2-carboxylic acid**.

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